Genotoxic Risk Elimination Drives Route Selection: Tosylate vs. Alcohol Intermediate
The tosylate ester (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate was identified as a genotoxic impurity in the original synthesis of GSK2981278A [1]. Its use was actively eliminated in the final manufacturing route, which instead employed (tetrahydro-2H-pyran-4-yl)methanol [1]. This demonstrates that selection of the THP-methyl tosylate inherently carries a flagged genotoxic risk that the alcohol does not, requiring either stringent control or an alternative synthetic strategy involving other leaving groups such as halides or mesylates—all of which have different reactivity profiles and leaving group abilities [1][2]. Quantitatively, the new route avoiding the tosylate scaled to 125 kg, achieving an overall 41% yield over four stages [1].
| Evidence Dimension | Genotoxicity classification and process scalability |
|---|---|
| Target Compound Data | (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: identified as genotoxic; eliminated from the final route; not used at scale [1]. |
| Comparator Or Baseline | (Tetrahydro-2H-pyran-4-yl)methanol: non-genotoxic replacement; used in the final scalable 125 kg process achieving 41% overall yield [1]. |
| Quantified Difference | Primary route (with tosylate): not scaled due to genotoxicity concern. Alternate route (with alcohol): 125 kg demonstration, 41% overall yield [1]. |
| Conditions | Process development for GSK2981278A (RORγ inverse agonist); route scouting and scale-up studies [1]. |
Why This Matters
Procurement decision-makers must know that choosing this tosylate may trigger regulatory genotoxic impurity (GTI) management requirements, whereas alternative intermediates or direct alcohol-based routes may provide a simpler regulatory path and proven scalability.
- [1] Barcan, G. A., Conde, J. J., Mokhallalati, M. K., et al. (2019). Nucleophilic Aromatic Substitutions of 2-Halo-5-(sulfamoyl)benzoic Acids and N,O-Bis-alkylation via Phase Transfer Catalysis: Synthesis of RoRγ Inverse Agonist GSK2981278A. Organic Process Research & Development, 23(6), 1070–1079. View Source
- [2] Master Organic Chemistry. Tosylates And Mesylates. https://www.masterorganicchemistry.com/2015/03/10/tosylates-and-mesylates/ (accessed 2025). View Source
